Hydrogen Bond Donor Capacity: Pyrrolidin-3-amine vs. Pyrrolidin-3-ol
The primary amine of 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine provides one hydrogen bond donor (HBD), whereas the pyrrolidin-3-ol analog contributes one HBD via its hydroxyl group. However, the amine's donor is geometrically positioned on a secondary carbon, creating a 109° vector ideal for bidentate hinge-binding interactions in kinases, while the hydroxyl donor is directly attached to the ring, producing a distinct interaction angle. In Pim-1 kinase inhibitors, an amino group at this position contributed to IC₅₀ values of <100 nM [1][2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 HBD (primary amine) [3] |
| Comparator Or Baseline | 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol: 1 HBD (hydroxyl) |
| Quantified Difference | Identical count, but donor type and geometry differ (amine vs. alcohol), altering hinge-binding geometry in kinase pockets. |
| Conditions | Computed molecular property (PubChem) and inferred from Pim-1 kinase inhibitor SAR [2]. |
Why This Matters
For kinase inhibitor design, a single HBD difference can determine whether a compound engages the hinge region's backbone carbonyl, directly impacting biochemical IC₅₀.
- [1] Moody CS, Jajoo R, Mohal N, et al. Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 2010. View Source
- [2] PDB 3BGQ. Human Pim-1 kinase in complex with triazolo-pyridazine inhibitor VX2. RCSB Protein Data Bank, 2007. View Source
- [3] PubChem CID 119030032. 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine. Computed Properties, 2026. View Source
